molecular formula C18H23N3O4S2 B2723489 N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide CAS No. 95866-13-0

N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide

Cat. No.: B2723489
CAS No.: 95866-13-0
M. Wt: 409.52
InChI Key: ZUQLHPCQGTUTGQ-UHFFFAOYSA-N
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Description

N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide is a chemical compound characterized by its complex molecular structure, which includes a piperazine ring and two benzenesulfonamide groups. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide typically involves the reaction of sulfonyl chlorides with amines. One common method is the Hinsberg reaction, where sulfonyl chlorides react with 2-(piperazin-1-yl)ethanamine under specific conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base to facilitate the formation of the sulfonamide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of advanced purification techniques such as column chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in the synthesis of other sulfonamide derivatives and as a building block for more complex molecules.

Biology: N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide has shown potential biological activities, including antibacterial, antifungal, and anticancer properties. It is also used in the study of cell proliferation and other biological processes.

Medicine: In medicine, sulfonamides are known for their therapeutic applications, such as antibacterial and anti-inflammatory agents. This compound may be explored for its potential use in developing new drugs or treatments.

Industry: In the industry, sulfonamides are used in the production of various chemicals, including dyes, detergents, and pharmaceuticals

Comparison with Similar Compounds

  • N-Fluorobenzenesulfonimide (NFSI): Used as a phenylsulfonyl group transfer reagent.

  • Sildenafil: A vasodilator used for erectile dysfunction.

  • Darunavir: An HIV protease inhibitor.

Uniqueness: N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide is unique due to its specific structural features, which contribute to its distinct biological activities and applications compared to other sulfonamides.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c22-26(23,17-7-3-1-4-8-17)19-11-12-20-13-15-21(16-14-20)27(24,25)18-9-5-2-6-10-18/h1-10,19H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQLHPCQGTUTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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